![molecular formula C18H17N3O3 B2731442 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide CAS No. 946382-57-6](/img/structure/B2731442.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide” is a chemical compound that has been studied for its potential anti-HIV-1 activity . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves the creation of a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as a part of the metal chelation motif . This process is operationally simple and can be executed in gram scale .Molecular Structure Analysis
The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, with 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one, which results in diversely orchestrated 3-ArS/ArSe derivatives in high yields .科学的研究の応用
Structural and Synthetic Studies
Synthesis and Crystal Structure Analysis : The synthesis of compounds structurally related to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide, focusing on their crystal structure, has been described, revealing insights into the molecular geometry and electronic properties through density functional theory (DFT) analysis. Such studies are foundational for understanding the chemical and physical properties of these compounds, potentially leading to the development of new materials or drugs (Huang et al., 2020).
Antifungal and Antibacterial Applications : Research has demonstrated the antifungal and antibacterial potential of derivatives, showcasing their effectiveness against specific strains of fungi and bacteria. This suggests the possibility of utilizing these compounds in developing new antimicrobial agents (Jafar et al., 2017); (Khan et al., 2015).
Synthesis and Evaluation of Pyrimidine Derivatives : A study focused on the synthesis of new pyrimidine derivatives, revealing their potential in treating various diseases through molecular docking studies, indicating the significance of such compounds in drug development processes (Hossan et al., 2012).
Potential Therapeutic Uses
Anticancer Activity : Pyrimidine derivatives have shown promising results in anticancer studies, with specific compounds demonstrating significant inhibitory effects on various cancer cell lines. These findings underscore the therapeutic potential of these molecules in oncology (Abdellatif et al., 2014).
Antimicrobial and Antifungal Activities : The antimicrobial and antifungal activities of newly synthesized pyrimidine derivatives highlight their potential as lead compounds for developing new treatments for infections caused by resistant strains of bacteria and fungi (Desai et al., 2013).
作用機序
The mechanism of action of this compound in relation to its anti-HIV-1 activity involves binding into the active site of PFV integrase (IN), a key enzyme in the HIV-1 life cycle . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
将来の方向性
特性
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-15-19-12(2)16(18(23)21(15)10-11)20-17(22)13-6-4-5-7-14(13)24-3/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQWIIPELUUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CC=C3OC)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methoxy-4-[3-methoxy-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2731360.png)
![Butyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2731361.png)
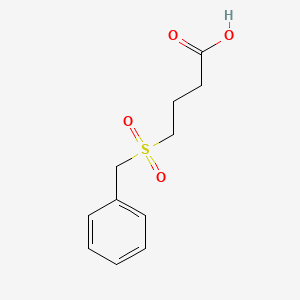
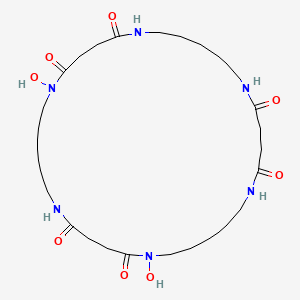
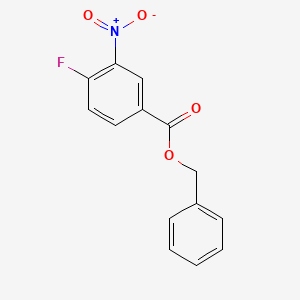
![N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2731369.png)
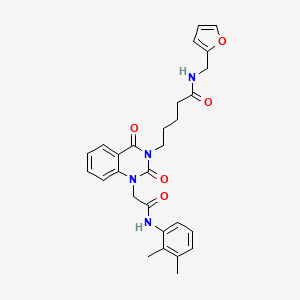
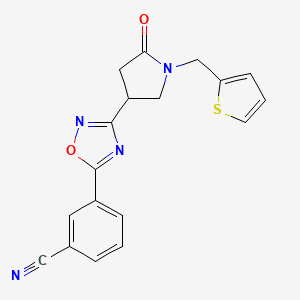
![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride](/img/structure/B2731374.png)
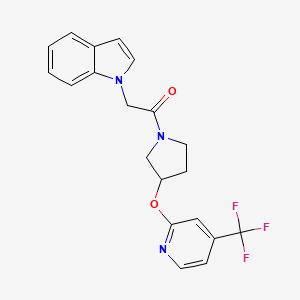
![6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2731376.png)
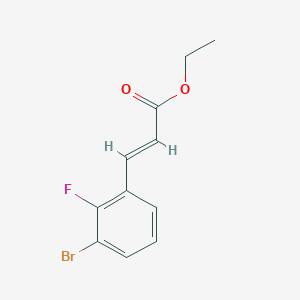
![Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2731381.png)